![molecular formula C10H13NO3 B1409534 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide CAS No. 1691180-95-6](/img/structure/B1409534.png)
4-Hydroxy-N-methoxy-N,2-dimethylbenzamide
Overview
Description
4-Hydroxy-N-methoxy-N,2-dimethylbenzamide (HMDMB) is an organic compound belonging to the class of benzamides. It is a white crystalline solid with a molecular weight of 207.26 g/mol, and it has a melting point of 137-138 °C. HMDMB has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Carcinogenicity Research
- A study by Miller & Miller (1961) on derivatives of 4-dimethylaminoazobenzene, which are chemically related to 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide, revealed their carcinogenic potential in rat tissues. This suggests potential implications for research into cancer mechanisms and carcinogenic compounds.
Corrosion Inhibition
- A Schiff base compound derived from 4-hydroxy-3-methoxy-benzaldehyde exhibited inhibitory action against the corrosion of steel in HCl solution, as reported by Emregül & Hayvalı (2006). This highlights its application in corrosion science and materials protection.
Photodynamic Cancer Therapy
- A study by Pişkin, Canpolat, & Öztürk (2020) on zinc phthalocyanine derivatives, including a compound similar to 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide, demonstrated potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment.
Antiviral Research
- Compounds like 4'-Hydroxy-3-methoxyflavones have been studied for their antiviral properties against picornaviruses, as indicated in research by De Meyer et al. (1991). This suggests potential research applications of similar compounds in antiviral drug development.
Antimicrobial and Anticancer Activity
- A compound structurally related to 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide, namely 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, showed promising antimicrobial and anticancer activities, as researched by Aravind et al. (2014). This indicates potential for similar compounds in the development of new therapeutics.
Molecular Structure Analysis
- The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with similarities to 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide, was studied for understanding intermolecular interactions, as demonstrated in research by Karabulut et al. (2014). This research contributes to our understanding of molecular behavior and interactions in complex systems.
properties
IUPAC Name |
4-hydroxy-N-methoxy-N,2-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-6-8(12)4-5-9(7)10(13)11(2)14-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSGHSVZZDKMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-N-methoxy-N,2-dimethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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